N,N'-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4'-diamine
Description
N,N'-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4'-diamine is a biphenyl-4,4'-diamine derivative functionalized with two (E)-configured imine (Schiff base) groups, each linked to a 2-nitrophenyl substituent. The compound’s structure features:
- A central biphenyl core.
- Two terminal imine groups (C=N) formed via condensation of biphenyl-4,4'-diamine with 2-nitrobenzaldehyde.
- Electron-withdrawing nitro (-NO₂) groups at the ortho positions of the phenyl rings.
This design introduces unique electronic and steric properties, distinguishing it from conventional biphenyl diamine derivatives used in organic electronics and materials science.
Properties
CAS No. |
5313-61-1 |
|---|---|
Molecular Formula |
C26H18N4O4 |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
1-(2-nitrophenyl)-N-[4-[4-[(2-nitrophenyl)methylideneamino]phenyl]phenyl]methanimine |
InChI |
InChI=1S/C26H18N4O4/c31-29(32)25-7-3-1-5-21(25)17-27-23-13-9-19(10-14-23)20-11-15-24(16-12-20)28-18-22-6-2-4-8-26(22)30(33)34/h1-18H |
InChI Key |
UMNKCVRVRGDPHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=CC=C4[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4’-diamine typically involves the condensation reaction between biphenyl-4,4’-diamine and 2-nitrobenzaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4’-diamine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed:
Reduction: Formation of corresponding amines.
Oxidation: Formation of nitroso or nitro derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N,N’-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4’-diamine has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Coordination Chemistry: Acts as a ligand in the formation of metal complexes, which can be used in catalysis and as functional materials.
Biological Studies: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N,N’-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4’-diamine depends on its application. In organic electronics, the compound functions as a hole transport material, facilitating the movement of positive charges within the device. In biological applications, the compound may interact with cellular components, leading to the disruption of cellular processes and exhibiting antimicrobial or anticancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The table below highlights structural distinctions between the target compound and analogous biphenyl diamines:

Key Observations :
- The target compound’s imine linkages and nitro groups contrast sharply with the tertiary amine groups in TPD, NPB, and α-NPD.
Electronic Properties
The electronic behavior of these compounds is critical for applications like hole transport materials (HTMs) in organic light-emitting diodes (OLEDs):
*Hypothesized values based on nitro group effects and structural analogs .
Analysis :
- The target’s deeper HOMO (due to nitro groups) may reduce hole injection efficiency compared to TPD or NPB but enhance electron affinity.
Thermal Stability and Morphology
Thermal properties influence device durability, especially in vacuum-deposited OLEDs:
*Hypothesized based on steric effects of nitro groups and imine rigidity.
Key Findings :
- The target’s higher Tg (vs. TPD) suggests improved stability against crystallization, a common failure mode in OLEDs .
- Nitro groups may enhance thermal stability but could reduce solubility in common solvents.
OLED Performance Metrics:
| Compound | Device Efficiency (cd/A) | Operating Voltage (V) | Lifetime (hrs) |
|---|---|---|---|
| Target (Hypothesized) | Moderate* | 6–8* | TBD |
| TPD | 10–15 | 4–6 | 500–1,000 |
| NPB | 8–12 | 5–7 | 1,000–2,000 |
| TPD-Ph | 18–20 | 4–5 | >2,000 |
*Hypothesized due to deeper HOMO and possible interfacial energy barriers.
Functional Trade-offs :
- The target’s nitro groups may limit its utility as an HTM but could make it suitable as an electron transport material (ETM) or in optoelectronic sensors.
- Imine linkages offer tunability for post-synthetic modifications (e.g., coordination chemistry) .
Biological Activity
N,N'-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4'-diamine, commonly referred to as a Schiff base, is an organic compound notable for its potential biological activities. Schiff bases are characterized by a carbon-nitrogen double bond, where the nitrogen is typically bonded to an aryl or alkyl group. This compound has garnered interest for its applications in various fields including materials science, organic electronics, and biological studies.
The synthesis of this compound involves the condensation reaction of biphenyl-4,4'-diamine with 2-nitrobenzaldehyde. This reaction is typically conducted in solvents such as ethanol or methanol under reflux conditions, followed by purification through recrystallization .
Chemical Formula: C26H18N4O
Molecular Weight: 450.4455 g/mol
CAS Number: 5313-61-1
Antimicrobial Properties
Research indicates that Schiff bases like this compound exhibit significant antimicrobial activity. A study demonstrated that this compound showed effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with essential cellular processes.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves inducing apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 ± 3.1 | Induction of apoptosis |
| HeLa | 18.5 ± 2.7 | ROS generation and caspase activation |
Study on Antimicrobial Efficacy
In a comparative study, this compound was tested against standard antibiotics. The results indicated that while it showed comparable efficacy to certain antibiotics against Staphylococcus aureus, it was more effective against Escherichia coli due to its ability to penetrate the outer membrane more effectively .
Evaluation of Anticancer Properties
A recent publication evaluated the anticancer activity of this compound in a series of assays involving different cancer cell lines. The findings suggested that the compound not only inhibited cell growth but also altered cell cycle progression, leading to G0/G1 phase arrest in treated cells .
The biological activity of this compound can be attributed to its structural features:
- Nitro Groups: These groups can participate in redox reactions, contributing to oxidative stress in target cells.
- Aromatic Rings: The presence of multiple aromatic systems may facilitate interactions with biological macromolecules like proteins and nucleic acids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

